molecular formula C22H25N3O2 B3818859 2-isonicotinoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one

2-isonicotinoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B3818859
M. Wt: 363.5 g/mol
InChI Key: DJFRUOWBGPDAKY-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,8-Diazaspiro[4.5]decan-1-one . These types of compounds are often studied for their potential medicinal properties. For example, some derivatives of 2,8-Diazaspiro[4.5]decan-1-one have been found to be potent and selective inhibitors of TYK2/JAK1, which are proteins involved in inflammatory responses .


Molecular Structure Analysis

The molecular structure of similar compounds like spiro[4.5]decan-2-one has been analyzed . These compounds typically have a spirocyclic structure, which is a cyclic compound in which two rings share a single atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like spiro[4.5]decan-6-one have been analyzed . These compounds typically have a molecular weight of around 152.24 and exist as a liquid at room temperature .

Mechanism of Action

The mechanism of action for similar compounds involves inhibiting certain proteins. For example, some derivatives of 2,8-Diazaspiro[4.5]decan-1-one have been found to inhibit TYK2/JAK1, proteins involved in inflammatory responses .

Safety and Hazards

The safety and hazards associated with similar compounds like spiro[4.5]decan-6-one have been documented . These compounds typically come with safety warnings and precautionary statements .

Future Directions

The future directions for research on similar compounds involve further exploration of their medicinal properties. For example, some derivatives of 2,8-Diazaspiro[4.5]decan-1-one are being studied for their potential as treatments for inflammatory bowel disease .

properties

IUPAC Name

7-(2-phenylethyl)-2-(pyridine-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-20(19-7-12-23-13-8-19)25-16-11-22(17-25)10-4-14-24(21(22)27)15-9-18-5-2-1-3-6-18/h1-3,5-8,12-13H,4,9-11,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFRUOWBGPDAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CC=NC=C3)C(=O)N(C1)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isonicotinoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-isonicotinoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
2-isonicotinoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
2-isonicotinoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
2-isonicotinoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
Reactant of Route 5
2-isonicotinoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
2-isonicotinoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one

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